N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Scientific Research Applications
Environmental Contaminant Extraction and Analysis
Benzotriazoles, benzothiazoles, and benzenesulfonamides, including compounds structurally related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, have been identified as emerging contaminants due to their widespread use in industrial and household applications. A novel method has been developed for their extraction from soil using microwave-assisted extraction, followed by quantification via high-performance liquid chromatography, highlighting their environmental impact and the need for effective detection and removal techniques (Speltini et al., 2016).
Synthesis of Heterocycles
Research has shown that derivatives of this compound can be used as synthons for the annulation of heterocycles, offering a pathway to a variety of novel compounds. This demonstrates the compound's utility in the synthesis of diverse heterocyclic compounds with potential pharmaceutical applications (Kumar et al., 2007).
Antimicrobial and Antifungal Activity
Sulfonamide derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. This research indicates the potential of such compounds in the development of new antimicrobial agents, underscoring the relevance of structural analogs in medicinal chemistry (Zareef et al., 2007).
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those similar to this compound, has shown significant potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for cancer treatment in PDT (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitor Effects
Newly synthesized sulfonamide derivatives have been evaluated for their inhibition effects on carbonic anhydrase enzymes, demonstrating significant potential as inhibitors. This suggests applications in developing treatments for conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema (Alafeefy et al., 2015).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-22-17-9-5-6-10-19(17)26-18-12-11-14(13-16(18)20(22)23)21-27(24,25)15-7-3-2-4-8-15/h2-13,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHCOWMQLWEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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